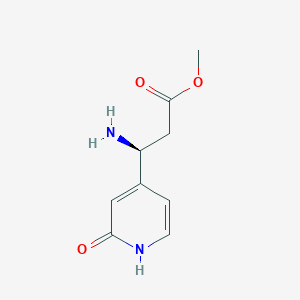
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate is a chemical compound with the molecular formula C11H13NO3. It is a white crystalline powder with a molecular weight of 211.23 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypyridine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
Uniqueness
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a hydroxypyridinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate, also known by its CAS number 1213668-57-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- Structure : The compound features an amino group and a hydroxypyridine moiety, which are crucial for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a critical role in cancer progression by regulating gene expression through chromatin remodeling. Inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth.
- Metal Ion Chelation : The hydroxypyridinyl group in the structure allows for chelation of metal ions, which can influence the activity of metalloenzymes involved in various biochemical pathways.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function, which may modulate signaling pathways relevant to cell proliferation and survival.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. These findings suggest that it may serve as a promising candidate for cancer therapy due to its ability to inhibit cell growth and induce apoptosis.
Comparison with Similar Compounds
The following table summarizes the structural similarities and notable activities of compounds related to this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 2-amino-3-(pyridin-4-yl)propanoate | C9H12N2O2 | Anticancer properties |
| Methyl 3-amino-2-methylpropanoate | C7H15N | Neuroprotective effects |
| 4-Hydroxy-L-proline | C5H9NO3 | Collagen synthesis enhancement |
This compound stands out due to its unique hydroxypyridine functionality, which enhances its biological activity compared to other similar compounds.
Case Studies and Research Findings
- Inhibition Studies : Molecular docking studies indicate that this compound interacts effectively with HDACs, suggesting a mechanism through which it could alter gene expression profiles associated with cancer.
- Pharmacological Research : A study focused on pharmacophore modeling highlighted the compound's potential in designing new inhibitors targeting β-hematin formation, which is crucial for antimalarial drug development .
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
LGCIBTRJQICHBI-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)C[C@@H](C1=CC(=O)NC=C1)N |
规范 SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















